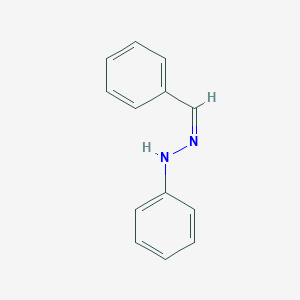

Benzaldehyde phenylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

588-64-7 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-[(Z)-benzylideneamino]aniline |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11- |

InChI Key |

JGOAZQAXRONCCI-KAMYIIQDSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Other CAS No. |

588-64-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

The Chemical Context: Hydrazones in Organic Synthesis

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. byjus.com They are typically formed through the condensation reaction of a ketone or aldehyde with a hydrazine (B178648). researchgate.net This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. smolecule.com

Within the realm of organic chemistry, hydrazones are valued for their versatility. They serve as crucial intermediates in a variety of synthetic transformations. byjus.com One of the most notable applications is in the Wolff-Kishner reduction, a method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. Hydrazones are also pivotal in cycloaddition reactions and in the synthesis of various heterocyclic compounds. researchgate.net Their stability and the reversibility of their formation make them effective protecting groups for carbonyl functionalities during multi-step synthetic sequences.

A Model Compound and Synthetic Intermediate: the Significance of Benzaldehyde Phenylhydrazone

Benzaldehyde (B42025) phenylhydrazone is synthesized by the condensation of benzaldehyde with phenylhydrazine (B124118). nih.gov This reaction is often carried out in a solvent like ethanol (B145695) or a dilute acid at room temperature, typically affording the product as a crystalline solid with a melting point around 156-158°C. nih.gov

Historically, the study of phenylhydrazones, including benzaldehyde phenylhydrazone, was pioneered by Emil Fischer in the late 19th century. His work laid the foundation for understanding the reactions of sugars and led to the development of the renowned Fischer indole (B1671886) synthesis. wikipedia.orgirjmets.comjk-sci.com

Today, this compound serves as a fundamental model compound for studying the properties and reactivity of the hydrazone functional group. Its well-defined structure and predictable reactivity make it an ideal substrate for investigating reaction mechanisms and exploring new synthetic methodologies. Furthermore, it is a valuable synthetic intermediate, providing access to a wide array of more complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 196.25 g/mol |

| Melting Point | 156-158 °C |

| Appearance | White to yellow crystalline solid |

Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks/Shifts |

|---|---|

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch), ~1500-1600 cm⁻¹ (aromatic C=C stretch) |

| ¹H NMR (Proton) | δ ~7.0-8.0 ppm (aromatic protons), δ ~7.5-8.0 ppm (CH=N proton), δ ~8.0-9.0 ppm (N-H proton) |

| ¹³C NMR (Carbon) | δ ~110-140 ppm (aromatic carbons), δ ~140-150 ppm (C=N carbon) |

Mechanistic Investigations and Reactivity Profiles

Detailed Mechanism of Hydrazone Formation

The initial step in the formation of benzaldehyde (B42025) phenylhydrazone is the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine (B124118) on the electrophilic carbonyl carbon of benzaldehyde. numberanalytics.com This attack leads to the formation of a tetrahedral addition intermediate, specifically an aminomethanol (B12090428) (also referred to as a carbinolamine). rsc.orgresearchgate.net

The reaction is characterized by the formation of this intermediate, which then undergoes dehydration to yield the final product. rsc.org Studies on the reaction of various aldehydes, including benzaldehyde, with hydrazine (B178648) derivatives have confirmed that the process occurs in these two distinct steps. rsc.orgrsc.org The formation of the aminomethanol intermediate is reversible and its stability can be influenced by the structure of the reactants and the reaction conditions. researchgate.net While the simplest aminomethanol (NH2CH2OH) has been elusive to isolate, its formation as a key transient species is well-established in related reactions. olemiss.edu The mechanism can be influenced by pre-association of the reactants and a catalyst, leading to the intermediate. acs.orgrsc.org

This change in the rate-determining step is a characteristic feature of hydrazone formation and similar reactions. acs.orgrsc.org The dehydration itself is subject to catalysis, most notably by acids, which facilitate the protonation of the hydroxyl group, converting it into a better leaving group (water). nih.gov

Table 1: Rate-Determining Step in Benzaldehyde Phenylhydrazone Formation vs. pH

| pH Range | Rate-Determining Step |

|---|---|

| < 4–5 | Formation of Aminomethanol Intermediate acs.orgrsc.orgrsc.org |

| > 4–5 | Dehydration of Aminomethanol Intermediate acs.orgrsc.orgrsc.org |

The hydronium ion (H₃O⁺) plays a crucial catalytic role in both stages of hydrazone formation. rsc.orgrsc.org In slightly acidic conditions (typically pH < 4), the reaction exhibits specific acid catalysis where the hydronium ion protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by phenylhydrazine. numberanalytics.comniscpr.res.in

The hydronium ion also catalyzes the dehydration step. acs.orgrsc.org By protonating the hydroxyl group of the aminomethanol intermediate, it transforms it into a good leaving group (-OH₂⁺), thereby accelerating the elimination of water and the formation of the final hydrazone product. nih.gov However, at very low pH (typically below pH 3), the rate slows down because the hydrazine nucleophile becomes extensively protonated to form the unreactive phenylhydrazinium ion, reducing the concentration of the free nucleophile available for reaction. acs.orgnih.gov

Beyond catalysis by the hydronium ion, the formation of this compound is also subject to general acid catalysis. rsc.orgniscpr.res.in This means that any proton donor (a general Brønsted acid) present in the solution, not just H₃O⁺, can accelerate the reaction. nih.gov This phenomenon is particularly evident in the dehydration step and is often observed when the reaction is carried out in buffer solutions, such as those containing carboxylic acids like acetate (B1210297) or formate. acs.orgacs.orgrsc.org

The effectiveness of a general acid catalyst is often quantified by the Brønsted coefficient, α, which relates the catalytic rate constant to the pKa of the acid. Studies on hydrazone formation have determined Brønsted α values for various catalysts. For the formation of the aminomethanol intermediate from benzaldehydes catalyzed by carboxylic acids, α values typically range from 0.19 to 0.37. acs.org For the reaction of phenylhydrazine with benzaldehyde, an α value of 0.26 has been reported for general acid catalysis of the intermediate's formation. rsc.org This indicates a moderate sensitivity of the reaction rate to the strength of the general acid catalyst.

Table 2: Brønsted α Values for General Acid Catalysis in Hydrazone Formation

| Reactants | Catalysis Step | Brønsted α Value |

|---|---|---|

| Girard T Reagent + Benzaldehydes | Aminomethanol Formation | 0.19 - 0.37 acs.org |

| Phenylhydrazine + Benzaldehyde | Aminomethanol Formation | 0.26 rsc.org |

| Phenylhydrazine + Naphthaldehydes | Aminomethanol Formation | 0.62 rsc.org |

Transformations and Rearrangement Reactions Involving the Hydrazone Moiety

This compound is not merely a stable final product but also a key intermediate in more complex organic transformations, most notably the Fischer-Indole synthesis.

The Fischer-Indole synthesis is a venerable and widely used chemical reaction for producing the indole (B1671886) heterocyclic ring system from a phenylhydrazone and an acid catalyst. wikipedia.orgbyjus.com this compound can serve as a substrate for a variant of this reaction. The core of the mechanism involves treating the phenylhydrazone with a Brønsted or Lewis acid. wikipedia.orgjk-sci.com

The established mechanism proceeds through several key steps:

The phenylhydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form under acidic conditions. wikipedia.orgname-reaction.com

After protonation, the enamine undergoes an irreversible rsc.orgrsc.org-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. byjus.comname-reaction.com

This intermediate then rearomatizes, followed by a nucleophilic attack of an amino group onto an imine carbon to form a cyclic aminal. wikipedia.orgbyjus.com

Finally, the elimination of a molecule of ammonia (B1221849) (or an amine) from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product. wikipedia.orgname-reaction.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine is incorporated into the final indole ring. wikipedia.org While the classic Fischer synthesis typically uses ketone-derived hydrazones to produce 2,3-disubstituted indoles, the principle applies to aldehyde-derived hydrazones as well, leading to indoles with substitution patterns dictated by the initial reactants. scispace.com

Condensation Reactions with Active Hydrogen Compounds

This compound engages in condensation reactions with compounds containing active hydrogen atoms. chemcess.com A notable example is its reaction with compounds possessing an active methylene (B1212753) group, such as rhodanine (B49660). In this type of reaction, the active methylene group of rhodanine readily interacts with aromatic aldehydes to form benzylidene derivatives. researchgate.net These derivatives, containing an α,β-unsaturated carbonyl group, can then react with phenylhydrazine to form a pyrazoline ring through cyclization. researchgate.net

The acidity of the α-hydrogen atoms in carbonyl compounds, which drives these reactions, is attributed to the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in Aldehydes and ketones with at least one α-hydrogen can undergo an Aldol reaction in the presence of a dilute alkali catalyst to form β-hydroxy aldehydes (aldol) or β-hydroxy ketones (ketol). ncert.nic.in

One-pot synthesis methods are often employed for these condensation reactions. For instance, pyrazoline derivatives can be synthesized through a one-pot, three-component reaction involving a substituted benzaldehyde, a compound with an active methylene group like 4-methoxyacetophenone, and phenylhydrazine, often under basic conditions with a catalyst such as potassium hydroxide. fip.org

1,3-Dipolar Cycloaddition Pathways

This compound is a precursor for the in-situ generation of nitrilimines, which are 1,3-dipolar species. These nitrilimines readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. iosrjournals.orgorganic-chemistry.org This type of reaction is a concerted, pericyclic process involving the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile. organic-chemistry.org

The synthesis of pyrazoline and pyrazole (B372694) derivatives is a common application of this pathway. iosrjournals.orgiiardjournals.org Nitrilimines, generated from the oxidation of aldehyde phenylhydrazones with reagents like chloramine-T or lead tetraacetate, react with dipolarophiles such as alkenes and alkynes. iosrjournals.orgoup.com For example, the reaction of in-situ generated nitrilimines with ethyl oleate (B1233923) as the dipolarophile yields pyrazoline derivatives. iosrjournals.org The reaction's regioselectivity is influenced by both electronic and steric factors. organic-chemistry.org

Electrochemical methods have also been developed for the synthesis of pyrazolines via a [3+2] dipolar cycloaddition, where the oxidation of the hydrazone occurs at an electrode interface. uni-mainz.de Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the mechanism and regioselectivity of these cycloadditions, confirming a carbenoid-type mechanism in some cases. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with this compound Derivatives

| Dipolarophile | Reagent for Nitrilimine Generation | Product | Reference |

| Ethyl Oleate | Chloramine-T | 8-(4-Octyl-2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl ester | iosrjournals.org |

| 3-Pyridyne | Lead Tetraacetate | Pyrazolo[4,3-c]pyridine derivative | oup.com |

| Styrene | Electrochemical Oxidation | Pyrazoline derivative | uni-mainz.de |

| Thioaurones | N-bromosuccinimide | Spiro-2-pyrazolines | mdpi.com |

Fundamental Chemical Processes

Carbonyl C=O Bond Breaking Mechanisms

The formation of this compound from benzaldehyde and phenylhydrazine is a classic example of a reaction involving the breaking of the carbonyl C=O bond. researchgate.netquora.com This reaction is a nucleophilic addition-elimination process. nih.gov

The mechanism begins with the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. ncert.nic.innih.gov This leads to the formation of a tetrahedral intermediate, a carbinolamine, after proton transfer. nih.goveopcw.com The carbinolamine is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. nih.goveopcw.com

The reactivity of the carbonyl group is influenced by electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition because they have only one bulky substituent attached to the carbonyl carbon, reducing steric hindrance. ncert.nic.in

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the characteristic functional groups and understanding the vibrational modes of the benzaldehyde (B42025) phenylhydrazone molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in benzaldehyde phenylhydrazone. The FT-IR spectrum of the compound displays several characteristic absorption bands that confirm its molecular structure. researchgate.netsci-hub.se Key peaks are observed for the N-H and C=N stretching vibrations, which are definitive for the hydrazone group. researchgate.net The formation of the azomethine group (C=N) is confirmed by the presence of its characteristic peak, which is absent in the spectrum of the precursor, phenylhydrazine (B124118). researchgate.net

Studies have reported the FT-IR spectrum of this compound recorded in the 4000–400 cm⁻¹ range. researchgate.netdoi.org The N-H stretching vibration typically appears as a distinct peak, while the imine group (C=N) stretch is found in the double bond region of the spectrum.

Table 1: Characteristic FT-IR Peaks for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Source(s) |

| ~3329 | N-H stretching | researchgate.net |

| ~3088 | C-H (aromatic) stretching | researchgate.net |

| ~1603 | C=N (imine) stretching | researchgate.net |

| ~1600 | C=N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in this compound, providing detailed information about the proton and carbon environments within the molecule. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different types of protons and their neighboring atoms. In the ¹H NMR spectrum of this compound and its derivatives, the protons of the two phenyl rings and the azomethine proton (-CH=N-) resonate at characteristic chemical shifts. researchgate.net For the closely related N,1-diphenylmethanimine, spectra recorded in DMSO-d₆ show distinct signals for the aromatic and imine protons. rsc.org The azomethine proton typically appears as a singlet, while the aromatic protons produce a complex pattern of multiplets due to spin-spin coupling. rsc.org

Table 2: ¹H NMR Spectral Data for N,1-diphenylmethanimine in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source(s) |

| 8.61 | Singlet (s) | 1H | -CH=N- | rsc.org |

| 7.95 | Doublet (d) | 2H | Aromatic Protons | rsc.org |

| 7.53 | Singlet (s) | 3H | Aromatic Protons | rsc.org |

| 7.42 | Triplet (t) | 2H | Aromatic Protons | rsc.org |

| 7.30–7.22 | Multiplet (m) | 3H | Aromatic Protons | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is typically that of the iminic carbon (-CH=N-), owing to its bonding to an electronegative nitrogen atom. researchgate.net The carbon atoms of the two aromatic rings appear at chemical shifts characteristic of sp²-hybridized carbons. rsc.org

Table 3: ¹³C NMR Spectral Data for N,1-diphenylmethanimine in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Source(s) |

| 160.7 | C=N (Imine Carbon) | rsc.org |

| 151.4 | Aromatic Carbon | rsc.org |

| 136.0 | Aromatic Carbon | rsc.org |

| 131.4 | Aromatic Carbon | rsc.org |

| 129.1 | Aromatic Carbon | rsc.org |

| 128.8 | Aromatic Carbon | rsc.org |

| 128.6 | Aromatic Carbon | rsc.org |

| 125.9 | Aromatic Carbon | rsc.org |

| 120.9 | Aromatic Carbon | rsc.org |

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular weight of this compound is 196.25 g/mol . The NIST Mass Spectrometry Data Center reports a molecular weight of 196.2478 for the compound with the chemical formula C₁₃H₁₂N₂. nist.govnist.gov

The molecular ion peak [M]⁺ is observed at m/z 196. The fragmentation pattern is characteristic of the molecule's structure. Key fragments are formed by the cleavage of the weakest bonds, such as the N-N bond, and by the fragmentation of the aromatic rings. One of the most prominent fragment ions observed in the mass spectrum of related aromatic compounds is the phenyl cation [C₆H₅]⁺ at m/z 77, which arises from the loss of the rest of the molecule from the molecular ion. docbrown.info

Table 4: Significant Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity | Source(s) |

| 196 | [C₁₃H₁₂N₂]⁺ | Molecular Ion [M]⁺ | nist.govnist.gov |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from precursor) | docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation | docbrown.info |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides critical information about its molecular weight and fragmentation pattern, which is essential for structural confirmation. The mass spectrum is characterized by a molecular ion peak [M]⁺ and several key fragment ions. derpharmachemica.combohrium.com

The initial ionization of the this compound molecule (C₁₃H₁₂N₂) results in the formation of the molecular ion [C₁₃H₁₂N₂]⁺ at a mass-to-charge ratio (m/z) of 196, corresponding to its molecular weight. derpharmachemica.combohrium.com The fragmentation of this molecular ion occurs through predictable pathways, primarily involving the cleavage of bonds adjacent to the hydrazone linkage and within the aromatic rings.

A prominent fragmentation pathway involves the loss of a hydrogen atom to form the stable [M-1]⁺ ion. researchgate.netnih.gov Another significant fragmentation is the cleavage of the N-N bond, leading to the formation of ions such as the phenyl radical ion [C₆H₅]⁺ at m/z 77 and the [C₆H₅CHN]⁺ fragment. Further fragmentation of the phenyl group typically results in a characteristic ion at m/z 51. benthamopen.com The NIST Mass Spectrometry Data Center reports the most significant peaks for this compound, which are summarized in the table below. derpharmachemica.comnih.gov

Table 1: Key Fragmentation Ions of this compound in EI-MS

| m/z (Mass-to-Charge Ratio) | Ion Structure/Fragment | Relative Abundance |

|---|---|---|

| 196 | [C₁₃H₁₂N₂]⁺ (Molecular Ion) | Present |

| 105 | [C₇H₅N]⁺ or [C₆H₅CO]⁺ analog | High |

| 93 | [C₆H₅N₂]⁺ | High |

| 92 | [C₆H₄N₂]⁺ | High |

| 77 | [C₆H₅]⁺ (Phenyl ion) | High |

| 65 | [C₅H₅]⁺ | Moderate |

This table is based on data compiled from multiple sources detailing common fragmentation patterns for phenylhydrazones and specific data from the NIST Mass Spectrometry Data Center. derpharmachemica.combenthamopen.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound by measuring its exact mass with a high degree of accuracy. The experimentally determined monoisotopic mass can be compared to the theoretically calculated mass, confirming the molecular formula C₁₃H₁₂N₂. benthamopen.comkaust.edu.sa

For this compound, the calculated exact mass is 196.100048391 Da. nih.goviucr.org HRMS analysis would typically show an [M+H]⁺ ion in positive ion mode, and the high precision of the measurement allows for the unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. kaust.edu.sa This technique is a standard method for the structural characterization of newly synthesized phenylhydrazone derivatives. benthamopen.comkaust.edu.sa

Electronic Spectroscopy for Conjugation and Optical Properties

Electronic spectroscopy techniques, such as UV-Vis and photoluminescence spectroscopy, are vital for probing the electronic structure and optical characteristics of this compound, which arise from its conjugated π-system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is defined by strong absorption bands that are characteristic of its extended conjugated system, which includes the two phenyl rings and the C=N double bond. cam.ac.uk These absorptions are primarily due to π → π* electronic transitions within the chromophore. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of substituents on the aromatic rings.

While specific λ_max values for the parent compound can vary with the solvent, studies on related derivatives show characteristic absorptions in the UV-A and near-visible regions. For instance, formazan (B1609692) derivatives synthesized from this compound exhibit strong absorption bands between 470 and 485 nm. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to calculate and predict the UV-Vis spectra of phenylhydrazones, showing good agreement with experimental values. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λ_max values.

Table 2: UV-Vis Absorption Maxima (λ_max) for Selected Formazan Derivatives of this compound in Ethanol (B145695)

| Derivative | Substituent on 5-position aryl ring | λ_max (nm) |

|---|---|---|

| FM2 | 4-chlorophenyl | 484 |

Data sourced from a study on formazan derivatives synthesized from this compound.

Photoluminescence Studies for Luminescent Behavior

Phenylhydrazones are recognized for their fluorescent properties, and this compound exhibits luminescent behavior due to its conjugated molecular structure. Upon excitation with UV light, the molecule can relax to its ground state by emitting light, a process known as fluorescence. The emission characteristics are intrinsically linked to the molecular structure, particularly the nature and position of substituents on the phenyl rings.

Studies on a variety of phenylhydrazones reveal that their emission wavelengths typically fall within the blue region of the electromagnetic spectrum, with reported emissions ranging from 438 to 482 nm for different derivatives. The fluorescence intensity is significantly influenced by substituents; electron-donating groups (like methoxy (B1213986) or dimethylamino) tend to enhance fluorescence, while electron-withdrawing groups (like nitro) often lead to fluorescence quenching. This behavior is attributed to the modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. The luminescent properties make this class of compounds valuable for applications in fluorescence-based sensing and materials science.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) analysis of this compound provides unambiguous proof of its molecular structure and stereochemistry in the solid state. The analysis confirms that the compound predominantly exists in the more stable (E)-configuration around the C=N double bond. The crystal structure data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 221243. nih.govcam.ac.uk An early study reported its unit cell and space group.

Table 3: Crystallographic Data for a Representative Derivative: 1-(p-bromphenyl)-3,5-diphenylformazan

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₅BrN₄ |

| Formula Weight | 379.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 7.9526(9) |

| b (Å) | 18.611(2) |

| c (Å) | 23.099(3) |

| Volume (ų) | 3422.0(7) |

Data from the single crystal X-ray diffraction study of a formazan synthesized using this compound. kaust.edu.sa

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Phenylhydrazine |

| Formazan |

| 1-(p-bromphenyl)-3,5-diphenylformazan |

| 1-phenyl-3-phenyl-5-[4-chlorophenyl] formazan |

Theoretical and Computational Investigations of Benzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Applications

DFT has proven to be a powerful tool for examining various aspects of benzaldehyde (B42025) phenylhydrazone. By approximating the many-electron problem to one involving electron density, DFT methods offer a balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization and Electronic Structure Calculations

Theoretical geometry optimization of benzaldehyde phenylhydrazone has been performed using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311+G(d,p). researchgate.net These calculations aim to find the most stable three-dimensional arrangement of atoms in the molecule. The results of these optimizations, including bond lengths and angles, have shown good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netmdpi.com For instance, the (E)-configuration at the C=N bond has been confirmed through these computational methods. A decrease in the C-N bond length, as revealed by optimized geometry, suggests electron delocalization across this part of the molecule. researchgate.net

The electronic structure of this compound is characterized by a planar or near-planar conformation, where the hydrazone group is coplanar with the benzene (B151609) ring system. smolecule.com The introduction of substituents, such as nitro groups, can influence the N-N bond distance, increasing it compared to the unsubstituted molecule.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=N Bond Length (Å) | ~1.28 | Data not available in provided sources |

| N-N Bond Length (Å) | ~1.35 | 1.330 Å (unsubstituted) |

| C-N-N Bond Angle (°) | ~117 | Data not available in provided sources |

| N-N-C Bond Angle (°) | ~120 | Data not available in provided sources |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) provides information about the molecule's excitability and its ability to engage in charge transfer. globalresearchonline.netd-nb.info

For this compound, the HOMO-LUMO energy gap has been calculated using DFT methods. One study reported a HOMO energy of -6.19 eV, a LUMO energy of -1.863 eV, and a resulting energy gap of 4.327 eV. researchgate.net Another calculation at the B3LYP/6-311++G(d,p) level yielded a gap of 4.465 eV, indicating good stability. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.netsemanticscholar.org The HOMO is primarily localized on the benzaldehyde ring, while the LUMO is distributed over the hydrazone functional group. smolecule.com This separation of frontier orbitals is indicative of the molecule's potential for intramolecular charge transfer. core.ac.uk

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G* | -6.19 | -1.863 | 4.327 |

| B3LYP/6-311++G(d,p) | Data not available | Data not available | 4.465 |

Prediction and Correlation of Vibrational Frequencies

DFT calculations have been successfully employed to predict the harmonic vibrational frequencies of this compound. researchgate.netscience.gov The calculated frequencies are often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net The correlation between theoretical and experimental vibrational spectra provides strong evidence for the accuracy of the calculated molecular structure. d-nb.info For instance, vibrational analysis has confirmed the charge transfer interaction occurring between the phenyl rings through the >C=N-N< skeleton. researchgate.net

Investigation of Charge Transfer Interactions

The push-pull nature of this compound, with its potential donor and acceptor moieties, leads to significant intramolecular charge transfer (ICT) interactions. researchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by analyzing the delocalization of electron density between filled and vacant orbitals. nih.gov In this compound, NBO analysis reveals hyperconjugative interactions that stabilize the molecule and contribute to its electronic properties. The analysis of Mulliken atomic charges, another output of DFT calculations, can also provide insights into the charge distribution and the sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Chemical Reactivity Descriptors (e.g., Fukui Functions, Chemical Potential, Hardness)

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. These descriptors, derived from the variation of energy with respect to the number of electrons, help in predicting the reactivity and stability of molecules. globalresearchonline.netscirp.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A more negative chemical potential suggests a higher propensity for the molecule to react. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap is associated with greater hardness and stability. researchgate.netsemanticscholar.org

Electronegativity (χ): Describes the power of an atom or group to attract electrons. researchgate.net

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. globalresearchonline.netamazonaws.com By analyzing the Fukui functions, one can predict which atoms are more likely to donate or accept electrons in a chemical reaction.

| Descriptor | Calculated Value |

|---|---|

| Chemical Potential (μ) (eV) | -3.98 |

| Chemical Hardness (η) (eV) | 2.82 |

| Electronegativity (χ) (eV) | 3.98 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. aps.orgrsc.org By calculating the response of the electron density to a time-dependent electric field, TD-DFT can determine the energies and intensities of electronic transitions.

For this compound, TD-DFT calculations have been used to simulate its UV-Vis spectrum. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. The calculated electronic absorption corresponds to the transition from the ground state to the first excited state and is primarily defined by the excitation of an electron from the HOMO to the LUMO. researchgate.net The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, and studies have been conducted to benchmark different functionals for predicting the absorption spectra of hydrazones. researchgate.net

Computational Studies on Reaction Pathways and Transition States

The formation of this compound from benzaldehyde and phenylhydrazine (B124118) has been the subject of both kinetic and computational investigations to elucidate its reaction mechanism. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways and characterizing the associated intermediates and transition states.

The synthesis is generally understood to proceed via a two-step mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine (or aminomethanol). The second step is the dehydration of this carbinolamine intermediate, which results in the final this compound product.

DFT approaches have been employed to model the reaction between acid hydrazides and aromatic aldehydes, providing insights into the thermodynamic stability of the transition states and intermediates. These studies confirm that the reaction proceeds through a rate-determining attack of the nitrogen base on the carbonyl compound under mildly acidic conditions. Further computational work on the subsequent reactions of this compound, such as formazan (B1609692) synthesis, has also involved extensive investigation of potential energy surfaces to identify transition states for key bond-forming steps. For instance, in the reaction of this compound with a benzenediazonium (B1195382) ion, the transition states for the addition of the diazonium ion to either the central carbon or the amino nitrogen have been computationally identified.

| Step | Description | Key Species |

| 1 | Nucleophilic attack of phenylhydrazine on the carbonyl carbon of benzaldehyde. | Reactants: Benzaldehyde, Phenylhydrazine |

| Intermediate | Formation of a tetrahedral carbinolamine intermediate. | Carbinolamine |

| 2 | Acid-catalyzed dehydration (elimination of a water molecule) from the carbinolamine. | Intermediate, Acid Catalyst (e.g., H₃O⁺) |

| Product | Formation of the C=N double bond to yield this compound. | This compound, Water |

Application of Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) theory and, more specifically, Frontier Molecular Orbital (FMO) theory, provide powerful tools for understanding the electronic structure and chemical reactivity of molecules like this compound. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Computational studies using DFT methods have been applied to determine the energies of these frontier orbitals for this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity.

A study employing the B3LYP/6-311++G(d,p) level of theory calculated the HOMO and LUMO energies for this compound. The LUMO is described as having π anti-bonding character, delocalized over the carbon atoms of the phenyl rings. The relatively large HOMO-LUMO energy gap indicates that the molecule is stable. These computational analyses are crucial for predicting how the molecule will interact with other reagents and for understanding its electronic properties, such as charge transfer interactions which are significant in this push-pull chromophore system.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.19 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -1.863 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.327 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Data obtained at the B3LYP/6-311++G(d,p) level of theory.

Brønsted Catalysis Exponents from Computational Data

The formation of this compound is known to be subject to general acid catalysis, particularly in the dehydration of the carbinolamine intermediate. The Brønsted catalysis law relates the reaction rate constant to the acid dissociation constant of the catalyst. The Brønsted exponent, α (alpha), provides insight into the nature of the transition state. An α value between 0 and 1 indicates the degree of proton transfer in the rate-determining step; a value close to 1 suggests a late transition state with significant proton transfer, while a value near 0 implies an early transition state.

While computational studies have extensively modeled the mechanisms of hydrazone formation and the role of catalysts, the direct calculation of Brønsted exponents from first principles remains a complex task. However, computational investigations support the mechanistic interpretations derived from experimental kinetic data. For instance, DFT calculations can model the transition states of proton transfer steps, corroborating the "concerted" mechanism where proton transfer occurs simultaneously with changes in bonding to the carbon atom, thus avoiding high-energy intermediates.

Experimental studies on the formation of phenylhydrazones from various benzaldehydes have determined Brønsted α exponents for catalysis by carboxylic acids. These experimental values provide a quantitative measure of the reaction's sensitivity to acid catalysis.

| Aldehyde System | Catalyst Type | Experimental Brønsted α Exponent | Implication |

| Benzaldehydes | Carboxylic Acids | 0.3–0.7 | Indicates a transition state where proton transfer is partially advanced. |

| p-Chlorobenzaldehyde | Substituted Hydrazines (General Acid Catalysis of Dehydration) | 0.62–0.72 | Suggests a significant degree of proton transfer in the transition state of the dehydration step. |

These experimental findings, combined with computational models of the transition states, provide a comprehensive understanding of the acid-catalyzed formation of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

Benzaldehyde (B42025) phenylhydrazone serves as a fundamental building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its inherent chemical reactivity allows for its participation in several cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.

Synthesis of Formazan (B1609692) Derivatives

Formazan derivatives are synthesized through the reaction of benzaldehyde phenylhydrazone with diazonium salts derived from substituted aromatic and heteroaromatic amines. nih.govnih.gov The general procedure involves preparing a diazonium salt solution of an aryl or heteroaryl amine and adding it dropwise to a solution of this compound in pyridine, while maintaining a low temperature (below 10°C). nih.gov The resulting mixture is then poured into ice-cold water, leading to the precipitation of the formazan derivative. nih.gov

The reaction proceeds via the coupling of the diazonium salt with the this compound. asianpubs.org This method has been successfully employed to synthesize a range of formazan derivatives with various substituents. nih.govasianpubs.org For instance, 1,3,5-triphenylformazan (B1222628) was synthesized with a 78% yield by reacting benzenediazonium (B1195382) chloride with this compound in a basic buffer solution. asianpubs.org

Table 1: Synthesis of Formazan Derivatives from this compound

| Formazan Derivative | Reactant | Catalyst/Solvent | Yield (%) | Reference |

| 1,3,5-triphenylformazan | Benzenediazonium chloride | Basic buffer/Methanol | 78 | asianpubs.org |

| Substituted formazans | Substituted aromatic/heteroaromatic amines | Pyridine | Not specified | nih.govnih.gov |

| 3–phenyl–(4 chlorophenyl)-5-phenyl formazan | 4-chloroaniline | Hydrochloric acid, Sodium nitrite/Water, Pyridine | Not specified | iarjset.com |

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

This compound is a key starting material for the synthesis of pyrazole and pyrazoline derivatives. One approach involves a [3+2] 1,3-dipolar cycloaddition reaction. For example, 4,5-dihydro-1,3-diphenyl-1H-pyrazole-5-carbonitrile was synthesized by reacting this compound with acrylonitrile (B1666552) in the presence of chloramine-T in refluxing ethyl alcohol. researchgate.net

Another common method for synthesizing pyrazoline derivatives involves the reaction of chalcones with phenylhydrazine (B124118). afjbs.comijcrt.org Although this doesn't directly start with pre-formed this compound, the initial step of the reaction between an aldehyde and a ketone to form a chalcone, followed by reaction with phenylhydrazine, implies the in-situ formation and subsequent reaction of a hydrazone intermediate. afjbs.comfip.org Microwave-assisted, one-pot, three-component reactions of an acetophenone, a benzaldehyde, and phenylhydrazine have been developed to produce pyrazoline derivatives in good yields. fip.org

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives

| Derivative | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| 4,5-dihydro-1,3-diphenyl-1H-pyrazole-5-carbonitrile | Acrylonitrile | Chloramine-T, Refluxing ethyl alcohol | Good | researchgate.net |

| Pyrazoline derivatives (4a, b) | 4-Methoxyacetophenone, Halogen-substituted benzaldehyde, Phenylhydrazine | KOH, Microwave irradiation (180W) | ~40 | fip.org |

Synthesis of Indole (B1671886) Derivatives via Fischer-Indole Reaction

The Fischer indole synthesis is a classic and widely used method for preparing indoles, which involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com this compound, being an arylhydrazone, is a potential starting material for this reaction. The reaction mechanism involves the initial formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone), which then undergoes a asianpubs.orgasianpubs.org-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgalfa-chemistry.com

While the direct use of this compound itself in the Fischer indole synthesis is less common as it would lead to an unsubstituted indole at the 2 and 3 positions, the principle of the reaction relies on the formation and subsequent reaction of such hydrazones. byjus.comalfa-chemistry.com For instance, the reaction between acetone (B3395972) phenylhydrazone and cyclohexanone (B45756) in boiling glacial acetic acid yields tetrahydrocarbazole, demonstrating the interchange of hydrazone components and subsequent cyclization. scispace.com

Formation of Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles beyond formazans and pyrazoles. kit.edu The fundamental reactivity of the hydrazone functional group allows for its participation in various cyclization and condensation reactions to form a range of heterocyclic systems. These reactions are crucial in medicinal chemistry for the development of new therapeutic agents. mdpi.com

Intermediate in the Synthesis of Amines and Other Functionalized Molecules

This compound also serves as a stable and easily prepared intermediate for the synthesis of other functionalized molecules, most notably primary amines.

Preparation of Benzylamine (B48309) Derivatives

A direct method for the synthesis of benzylamine derivatives from aldehydes involves the use of this compound as an intermediate. koreascience.kr In this procedure, benzaldehyde is first reacted with phenylhydrazine to form this compound. The crude phenylhydrazone is then treated with Borohydride Exchange Resin (BER) followed by the addition of Palladium(II) acetate (B1210297) in methanol. The reaction mixture is heated to facilitate the reductive cleavage of the N-N bond, affording the corresponding benzylamine. koreascience.kr This method provides a good alternative to other reductive amination procedures. koreascience.kr

Table 3: Synthesis of Benzylamine from this compound

| Starting Material | Reagents | Temperature | Yield (%) | Reference |

| This compound | Borohydride Exchange Resin (BER), Palladium(II) acetate (Pd(OAc)2) | 65 °C | 88 | koreascience.kr |

Utility in the Formation of Schiff Bases

This compound serves as a foundational reagent in the synthesis of more complex Schiff bases and related derivatives. guidechem.com The formation of this compound itself is a classic condensation reaction between benzaldehyde and phenylhydrazine. acs.org This reaction typically occurs under mildly acidic conditions, where an aminomethanol (B12090428) intermediate is formed, followed by acid-catalyzed dehydration.

Once formed, this compound can be a starting point for creating other derivatives. For instance, research has shown its use in the synthesis of formazan derivatives, which are known to possess enhanced biological activities. Furthermore, it is a key component in the preparation of various Schiff base metal complexes. These complexes are synthesized by reacting the this compound ligand with metal salts, leading to compounds with diverse coordination geometries and properties. iiste.org The synthesis of these derivative Schiff bases often involves refluxing this compound with other reagents, and the progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). derpharmachemica.com

Role as Ligands in Coordination Chemistry

Phenylhydrazones, including this compound, are recognized as potent ligands in coordination chemistry due to their ability to form stable chelates with a wide range of metal ions, particularly from the transition groups. iiste.orgasianpubs.org The coordinating capability stems from the presence of nitrogen atoms in the hydrazone moiety.

This compound and its derivatives typically act as bidentate ligands, coordinating with metal ions through the azomethine nitrogen and another atom, which can be the nitrogen from the N-H group or an oxygen atom from a substituent on the phenyl rings. iiste.orgasianpubs.org Studies have reported the synthesis and characterization of various metal complexes involving phenylhydrazone ligands with metals such as Iron (III), Nickel (II), Copper (II), Ruthenium (III), and Palladium (II). asianpubs.orgresearchgate.net

In these complexes, the ligand often behaves as a mononegative, bidentate species, indicating that deprotonation of a group (like N-H or a phenolic O-H) occurs upon coordination to the metal center. asianpubs.orgresearchgate.net The resulting metal complexes exhibit varied geometries and have been investigated for applications in catalysis and as antibacterial agents. iiste.orgresearchgate.net For example, copper (II) complexes of phenylhydrazone Schiff base derivatives have shown notable antibacterial activity. iiste.org The versatility is further highlighted by studies on titanium complexes where phenylhydrazone ligands can adopt different coordination modes, including κ¹N, κ²N,O, and κ³N,N,N, depending on the substituents and reaction conditions. acs.org

Application in the Development of Organic Electronic Materials

The electronic properties of this compound, characterized by a push-pull chromophore structure, make it a candidate for use in organic electronic materials. The phenyl group can act as an electron donor and the hydrazone moiety as an electron acceptor, facilitating intramolecular charge transfer, a key process in many electronic applications.

Contributions to Molecular Glass Formation

Derivatives of this compound have been successfully employed in the synthesis of molecular glasses. Molecular glasses are amorphous organic materials with high glass transition temperatures (Tg), which are desirable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), to prevent crystallization and ensure device stability.

Research has demonstrated the synthesis of star-shaped and dendritic hydrazones using building blocks derived from this compound. rsc.org For example, 4-(diethylamino)benzaldehyde (B91989) N-phenylhydrazone has been used as a starting material to create more complex, multi-armed molecules. rsc.org These larger, often non-planar molecules have a reduced tendency to crystallize and readily form stable amorphous glasses upon cooling from the melt. The glass transition temperatures for these hydrazone-based molecular glasses are influenced by their molecular weight and structure, with higher values indicating greater thermal stability of the amorphous state. rsc.org

Inclusion in Nonlinear Optical (NLO) Materials

This compound and its derivatives have attracted significant interest as nonlinear optical (NLO) materials. researchgate.netsci-hub.se NLO materials are crucial for technologies like optical switching and frequency conversion. The NLO properties of these molecules arise from their asymmetric electronic structure, which leads to a significant change in dipole moment upon excitation.

The push-pull nature of the this compound chromophore is central to its NLO activity. scirp.org Theoretical and experimental studies have investigated its first hyperpolarizability (β₀), a measure of second-order NLO response. It has been shown that introducing strong electron-donating (e.g., amino group) and electron-accepting (e.g., nitro group) substituents at specific positions on the phenyl rings can dramatically enhance the hyperpolarizability. For instance, placing a nitro group as an acceptor and an amino group as a donor can increase the β₀ value by a factor of two to three compared to the unsubstituted molecule. Crystals of derivatives like benzaldehyde 4-nitrophenyl hydrazone have been specifically grown and characterized for their NLO applications. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Benzaldehyde (B42025) Phenylhydrazone Analogues

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For benzaldehyde phenylhydrazone and its analogues, future research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising trend is the adoption of solvent-free or "neat" reaction conditions. For instance, the use of high hydrostatic pressure (HHP) has been shown to facilitate the synthesis of substituted diaryl-hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.gov This approach not only simplifies product isolation but also significantly reduces the environmental footprint of the synthesis. nih.gov Similarly, ultrasonic irradiation in conjunction with green catalysts represents another energy-efficient, solvent-free method for producing hydrazone derivatives. researchgate.net

The use of alternative, sustainable catalysts is also a major area of investigation. Natural, biodegradable, and non-toxic acids like citric acid are being explored as eco-friendly catalysts that can enhance reaction efficiency, increase yields, and shorten reaction times compared to conventional mineral acids. nih.gov The move away from hazardous solvents and catalysts commonly used in traditional hydrazone synthesis is a critical step towards creating more sustainable chemical processes. nih.gov

Researchers are also exploring novel synthetic pathways that offer greater versatility. For example, new routes for creating analogues with diverse substituents are being developed using advanced cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, on functionalized precursors. researchgate.net These methods allow for the introduction of a wide range of chemical moieties, enabling the synthesis of libraries of novel this compound analogues for various applications. researchgate.net

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of improving the synthesis of this compound and its derivatives. The focus is on developing catalysts that offer higher activity, greater selectivity, and broader substrate scope under milder reaction conditions.

Recent advancements include the use of novel catalytic systems such as:

Organocatalysts: Small organic molecules like pyrrolidine (B122466) have been shown to efficiently catalyze the formation of acylhydrazones in green solvents, offering an alternative to metal-based catalysts. acs.org

Nanoparticle Catalysts: Magnesium oxide (MgO) nanoparticles have been employed as efficient, reusable heterogeneous catalysts for hydrazone synthesis under solvent-free conditions, demonstrating the potential of nanomaterials in this field. researchgate.net

Covalent Organic Frameworks (COFs): A novel hydrazone-linked covalent organic framework has demonstrated exceptional catalytic activity for synthesizing related heterocyclic compounds, highlighting the potential of these structured materials as highly efficient and reusable catalysts. rsc.org

Metal-Ligand Cooperative Catalysts: Iron-catalyzed systems are being investigated for the sustainable synthesis of N-acylhydrazones, showcasing a move towards using earth-abundant and less toxic metals. acs.org

Iridium-based Catalysts: An iridium-catalyzed acceptorless dehydrogenative coupling of arylhydrazines and alcohols has been developed, providing a direct and highly selective route to arylhydrazones while generating only hydrogen gas as a byproduct. organic-chemistry.org

The table below summarizes some of the advanced catalytic systems being explored.

| Catalyst Type | Example(s) | Key Advantages |

| Eco-Friendly Acids | Citric Acid | Natural, biodegradable, non-toxic, enhances efficiency. nih.gov |

| Organocatalysts | Pyrrolidine | Metal-free, efficient in green solvents. acs.org |

| Nanoparticles | MgO Nanoparticles | Heterogeneous, reusable, effective under solvent-free conditions. researchgate.net |

| Iridium Complexes | [Cp*IrCl2]2 | High selectivity, sustainable (H2 byproduct), broad substrate scope. organic-chemistry.org |

| Covalent Organic Frameworks | TRIPOD-DHTH COF | High efficiency, reusability, potential for sustainable syntheses. rsc.org |

Future work will likely focus on designing even more sophisticated catalysts, including bifunctional catalysts and photocatalysts, to achieve unprecedented levels of control and efficiency in hydrazone synthesis. cas.org

Deeper Mechanistic Elucidation of Complex Transformations

While the basic mechanism of this compound formation is well-understood as a two-step process involving nucleophilic addition to form an aminomethanol (B12090428) intermediate followed by dehydration, the mechanisms of its subsequent, more complex transformations are still under active investigation. rsc.orgyoutube.com

A key reaction involving this compound is the Fischer indole (B1671886) synthesis, a venerable yet continuously studied reaction that converts phenylhydrazones into indoles under acidic conditions. wikipedia.orgnih.govbyjus.com The accepted mechanism, proposed by Robinson, involves several steps:

Tautomerization of the phenylhydrazone to its enamine form. nih.govjk-sci.com

Protonation of the enamine. wikipedia.orgnih.gov

A acs.orgacs.org-sigmatropic rearrangement, which is often the rate-determining step. wikipedia.orgnih.govbyjus.com

Rearomatization and subsequent intramolecular cyclization. byjus.com

Elimination of ammonia (B1221849) to form the final indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine (B124118) is incorporated into the resulting indole ring. wikipedia.orgnih.gov However, deeper understanding of the factors controlling regioselectivity, the influence of different acid catalysts (both Brønsted and Lewis acids), and the precise energetics of the intermediates remains a key research goal. nih.govbyjus.com Computational studies, such as those using Density Functional Theory (DFT), are becoming increasingly important for supporting experimental results and providing detailed insights into reaction pathways and the stability of isomers and intermediates. nih.gov

Future research will leverage advanced spectroscopic techniques and computational modeling to map out the potential energy surfaces of these reactions, identify transient intermediates, and understand the subtle electronic and steric effects that govern reaction outcomes. This deeper mechanistic knowledge is crucial for designing more selective and efficient synthetic strategies.

Design and Synthesis of Derivatives with Tunable Electronic and Optical Properties

This compound derivatives are emerging as promising candidates for applications in materials science, particularly in optoelectronics. academax.com Their molecular structure, featuring a conjugated π-system, allows for significant tuning of their electronic and optical properties through chemical modification.

Researchers are designing and synthesizing novel derivatives with tailored characteristics for use as organic light-emitting materials and hole-transporting materials. academax.com By strategically adding electron-donating or electron-withdrawing groups to the phenyl rings of the benzaldehyde or phenylhydrazine moieties, scientists can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This, in turn, influences the material's absorption and emission spectra, fluorescence, and charge transport properties. academax.comrsc.org

For example, a study on three phenylhydrazone derivatives demonstrated how different functional groups lead to distinct photophysical properties:

| Compound | Maximum Absorption (nm) | Maximum Emission (nm) | Ionization Potential (eV) |

| PABPD | 374 | 445 | 4.91 |

| PABNPD | 422 | 543 | 5.15 |

| FPD | 395 | 465 | 5.04 |

| (Data sourced from a study on novel phenylhydrazone derivatives as photoelectric materials) academax.com |

The goal of this research is to establish clear structure-property relationships that will guide the rational design of next-generation materials. rsc.org Future efforts will focus on creating derivatives with enhanced thermal stability, improved photoluminescence quantum yields, and optimized energy levels for efficient charge injection and transport in electronic devices. academax.comresearchgate.net The synthesis of extended π-conjugated systems and oligomeric or polymeric structures based on the this compound scaffold is also an emerging area of interest.

Integration with Flow Chemistry and Automation for Scalable Production and Study

The translation of laboratory-scale syntheses to industrial production requires processes that are safe, scalable, and reproducible. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound and its derivatives. nih.gov

Key benefits of flow chemistry include:

Enhanced Safety: Hazardous intermediates, such as diazonium salts used in the synthesis of the phenylhydrazine precursor, can be generated and consumed in situ in small volumes, minimizing the risk of explosive decomposition. nih.govgoogle.com

Precise Control: Flow reactors allow for exact control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. soci.org

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactors. nih.gov

Automation: Flow systems can be readily integrated with automated platforms for reaction optimization, library synthesis, and real-time analysis, accelerating the discovery and development process. nih.govsoci.org

Continuous flow processes are being developed for the entire synthetic sequence, from the production of phenylhydrazine salts to their condensation with benzaldehyde. google.com The integration of these steps into a single, continuous tandem reaction process represents a significant innovation. google.com Future research will focus on developing more robust and versatile flow chemistry platforms, incorporating in-line purification and analysis, and applying machine learning algorithms for autonomous reaction optimization. This will enable the high-throughput synthesis and screening of large libraries of this compound analogues, significantly accelerating the discovery of new materials and biologically active compounds. soci.orgresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing benzaldehyde phenylhydrazone, and how can reaction conditions be optimized for high yield?

this compound is synthesized by condensing benzaldehyde with phenylhydrazine under mildly acidic conditions (pH 5–6) in methanol. The reaction typically involves refluxing equimolar amounts of benzaldehyde and phenylhydrazine for 1 hour, followed by overnight crystallization. Purification via recrystallization from methanol yields white to light yellow crystals with a melting point of 156°C and yields up to 74% . Optimization includes maintaining stoichiometric ratios, controlling pH to avoid side reactions (e.g., over-protonation), and using anhydrous solvents to prevent hydrolysis.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they interpreted?

Key characterization methods include:

- NMR spectroscopy : Confirms the imine (-NH-N=CH-) structure via signals at δ 8.3–8.5 ppm (CH=N) and aromatic proton resonances .

- HPLC : Verifies purity (>98% area%) and detects impurities using reverse-phase columns with UV detection .

- Melting point analysis : A sharp melting point (156°C) indicates crystalline purity .

- FT-IR : Identifies N-H stretches (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .

Q. How is this compound utilized in the derivatization and identification of carbonyl compounds in analytical chemistry?

this compound forms stable hydrazones with aldehydes/ketones via nucleophilic addition. These derivatives are characterized by distinct melting points and UV-Vis absorption spectra, enabling qualitative identification. For example, in sugar analysis, phenylhydrazones of reducing sugars (e.g., glucose) form osazones, which are identified via microscopy or chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction behavior of this compound in aprotic media, and how does this compare to its benzoyl-substituted analogs?

In aprotic solvents (e.g., DMF), this compound undergoes a one-electron reduction at -2.10 V vs. SCE, forming a radical anion. This species undergoes N-N bond cleavage, yielding benzaldehyde and aniline. In contrast, benzaldehyde benzoylhydrazone (BBH) reduces at -1.90 V due to the electron-withdrawing benzoyl group, which stabilizes the radical anion. However, BBH is more prone to deprotonation by electrogenerated bases, leading to non-reducible anions and lower Faradaic efficiency. Competitive proton donation (e.g., adding phenol) suppresses deprotonation, enhancing benzaldehyde yield .

Q. How do density functional theory (DFT) calculations contribute to understanding the electronic structure and nonlinear optical properties of this compound derivatives?

DFT studies (e.g., B3LYP/6-311+G(2d,p)) reveal that donor-acceptor (D-A) substituents enhance the first hyperpolarizability (β₀) of this compound derivatives. For instance, para-nitro (acceptor) and amino (donor) groups create a zwitterionic charge-transfer state, increasing β₀ by 2–3× compared to unsubstituted analogs. CAM-B3LYP and BH&HLYP functionals provide accurate β₀ values by accounting for long-range electron correlations, critical for nonlinear optical (NLO) material design .

Q. What factors influence the tautomeric stability and reactivity of this compound in different solvent systems?

Tautomeric equilibria between imine (C=N-NH-) and enamine (C-N=N-) forms depend on solvent polarity and pH. In polar aprotic solvents (e.g., DMSO), the imine form dominates due to stabilization of the conjugated π-system. Acidic conditions protonate the hydrazone nitrogen, favoring the enamine tautomer, which is more reactive in cyclization reactions (e.g., forming indoles via Fischer synthesis). DFT studies show the imine tautomer is 5–10 kcal/mol more stable than the enamine form in neutral conditions .

Q. In what ways can this compound serve as a precursor in heterocyclic synthesis, and what are the critical steps in these transformations?

this compound is a key intermediate in synthesizing:

- Formazans : Reacts with diazonium salts (e.g., p-bromobenzenediazonium chloride) to form 1,3,5-triphenylformazans, which are used as redox indicators .

- Benzoxazoles : Undergoes Mannich reactions with secondary amines and o-aminophenol to form acetylenic amines and subsequent cyclization .

Critical steps include pH control (5–6) to avoid premature cyclization and buffer-mediated stabilization of intermediates during diazonium coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.